
Chlorodimethyloctadecylsilane
概述
描述
作用机制
Target of Action
Chlorodimethyloctadecylsilane, also known as Chloro(dimethyl)octadecylsilane or chlorodimethyl(octadecyl)silane, is a type of silane compound
Mode of Action
Silane compounds are generally known for their ability to form bonds with various surfaces, altering their hydrophobicity, adhesion properties, and resistance to degradation .
Biochemical Pathways
Silane compounds are often used in the synthesis of nanoparticles and other materials, suggesting they may play a role in various chemical reactions .
Pharmacokinetics
It’s known that the properties of silane compounds can be influenced by factors such as their molecular structure and the conditions of their environment .
Result of Action
This compound has been used as a precursor for the synthesis of hydrophobic silicon nanoparticles with fluorescence properties via a low-temperature colloid-chemical synthetic method . It can also be used to prepare non-porous C18 silica gel stationary phase which is used in the separation of chiral enantiomers by capillary electrochromatography method .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s ability to form bonds with surfaces can be affected by factors such as temperature, pH, and the presence of other chemicals .
准备方法
Chlorodimethyloctadecylsilane is typically synthesized by reacting 1-octadecene with chlorodimethylsilane at elevated temperatures. The reaction is carried out at around 65°C . The industrial production of this compound often involves the use of toluene as a solvent, with the final product being a 70% solution in toluene .
化学反应分析
Chlorodimethyloctadecylsilane undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with water and protic solvents, leading to the formation of silanols and hydrochloric acid.
Hydrolysis: The compound reacts rapidly with moisture, resulting in the formation of silanols.
Silylation: It is used as a silylating reagent to introduce hydrophobic groups onto various substrates.
Common reagents used in these reactions include water, alcohols, and other protic solvents. The major products formed from these reactions are silanols and hydrochloric acid .
科学研究应用
Chlorodimethyloctadecylsilane has a wide range of scientific research applications:
相似化合物的比较
Chlorodimethyloctadecylsilane can be compared with other similar compounds such as:
Chloro(dimethyl)octylsilane: This compound has a shorter alkyl chain and is used for similar silylation reactions.
Trichloro(octadecyl)silane: This compound has three chlorine atoms and is used for more extensive surface modifications.
Dimethyloctadecylchlorosilane: This is another name for chloro(dimethyl)octadecylsilane and is used interchangeably.
This compound is unique due to its long alkyl chain, which provides enhanced hydrophobic properties compared to shorter-chain analogs .
属性
IUPAC Name |
chloro-dimethyl-octadecylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H43ClSi/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-22(2,3)21/h4-20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGREZWGCWVAEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[Si](C)(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H43ClSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066394 | |
| Record name | Silane, chlorodimethyloctadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
347.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18643-08-8 | |
| Record name | Octadecyldimethylchlorosilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18643-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silane, chlorodimethyloctadecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018643088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silane, chlorodimethyloctadecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silane, chlorodimethyloctadecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chlorodimethyloctadecylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.596 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Chlorodimethyloctadecylsilane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH5E2W2ASN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Chloro(dimethyl)octadecylsilane (Cl-DMOS) is a silylating agent used to modify the surface properties of materials, particularly enhancing their hydrophobicity. It achieves this by reacting with hydroxyl groups present on the surface of materials like cellulose [] or silica [, ]. This reaction replaces the polar hydroxyl groups with non-polar octadecyl chains, reducing the material's affinity to water and increasing its contact angle.
A: The choice of solvent in the silylation reaction significantly impacts the effectiveness of Chloro(dimethyl)octadecylsilane. Research shows that using dioxane as a solvent leads to better maintenance of hydrophobicity in treated paper compared to toluene []. This difference likely stems from the solvents' varying abilities to dissolve and remove byproducts from the reaction, influencing the overall efficiency of Cl-DMOS attachment and the resulting hydrophobicity.
A: Yes, Chloro(dimethyl)octadecylsilane is a versatile silylating agent applicable to various materials beyond cellulose. It is frequently used to modify silica surfaces, particularly in chromatography applications. For instance, researchers utilized Cl-DMOS to functionalize silica gel stationary phases for both capillary electrochromatography [] and high-performance liquid chromatography [].
A: Incorporating Chloro(dimethyl)octadecylsilane into polyvinylidene fluoride (PVDF) nanofibre membranes significantly enhances their performance in membrane distillation processes [, ]. Cl-DMOS, along with other silane reagents, is used to modify silica nanoparticles embedded in the membrane. This modification imparts superhydrophobicity to the membrane surface, increasing its resistance to wetting and improving salt rejection efficiency while maintaining high water flux, crucial factors for effective desalination.
A: While Chloro(dimethyl)octadecylsilane effectively improves material hydrophobicity, research indicates that this effect might diminish over time []. This decrease is attributed to the leaching of silanol from the treated material, gradually reducing its hydrophobic nature. This limitation highlights the need for further research into methods for enhancing the long-term stability of Cl-DMOS modifications or exploring alternative strategies for maintaining hydrophobicity over extended periods.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Pyridazino[4,5-b]quinoxaline](/img/structure/B102560.png)
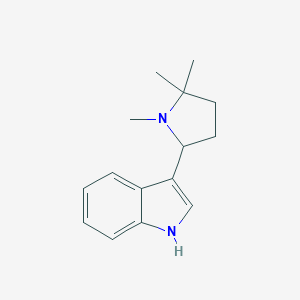
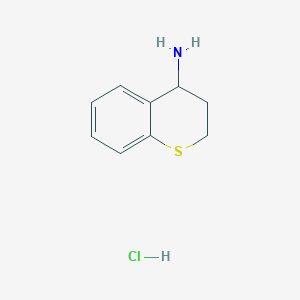
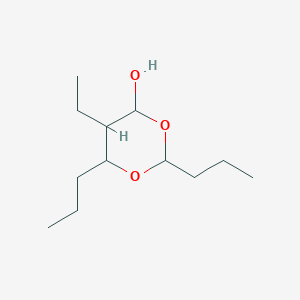
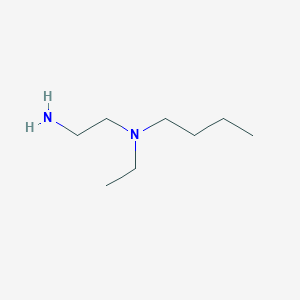

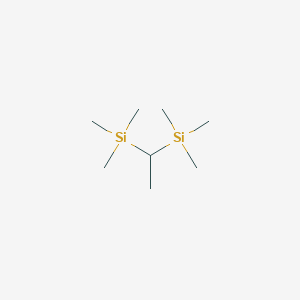
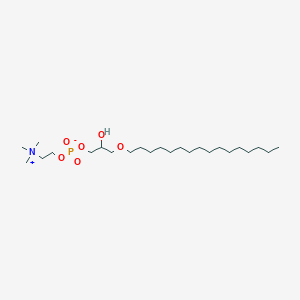
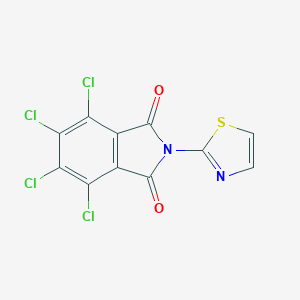
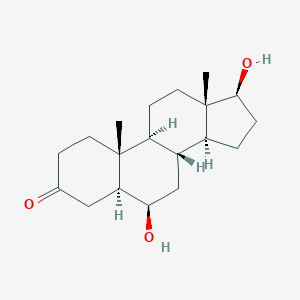
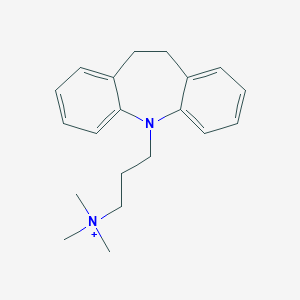
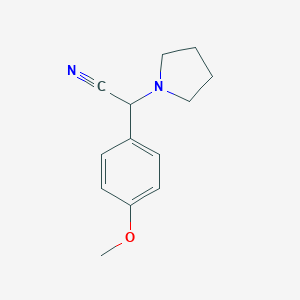
![3-ETHENYL-3,4A,7,7,10A-PENTAMETHYL-OCTAHYDRO-1H-NAPHTHO[2,1-B]PYRAN](/img/structure/B102583.png)

